1-[(4-BROMOPHENYL)SULFONYL]-4-(2-PYRIMIDINYL)PIPERAZINE
Overview
Description
1-[(4-Bromophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine is a complex organic compound that features a piperazine ring substituted with a bromophenylsulfonyl group and a pyrimidinyl group
Preparation Methods
The synthesis of 1-[(4-bromophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Suzuki–Miyaura coupling: This widely-used method for forming carbon-carbon bonds involves the reaction of boron reagents with halides in the presence of a palladium catalyst.
Chemical Reactions Analysis
1-[(4-Bromophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
1-[(4-Bromophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use in developing new pharmaceuticals due to its unique structural features.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Biological Studies: The compound is used in various biological assays to study its effects on different biological pathways.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-[(4-Bromophenyl)sulfonyl]-4-(2-pyrimidinyl)piperazine can be compared with other similar compounds such as:
1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine: This compound has a nitrophenyl group instead of a pyrimidinyl group.
1-[(4-Bromophenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine: This compound features a dimethylphenyl group.
1-(4-Bromophenylsulfonyl)piperidin-4-one: This compound has a piperidinone ring instead of a piperazine ring.
Properties
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2S/c15-12-2-4-13(5-3-12)22(20,21)19-10-8-18(9-11-19)14-16-6-1-7-17-14/h1-7H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOOGKAOUZUAEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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